molecular formula C18H23NO2 B2870814 N-[1-(Hydroxymethyl)-4-phenylcyclohexyl]-N-methylbut-2-ynamide CAS No. 2411285-87-3

N-[1-(Hydroxymethyl)-4-phenylcyclohexyl]-N-methylbut-2-ynamide

Cat. No. B2870814
CAS RN: 2411285-87-3
M. Wt: 285.387
InChI Key: HDGWOWGCVBPAMS-UHFFFAOYSA-N
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Description

“N-[1-(Hydroxymethyl)-4-phenylcyclohexyl]-N-methylbut-2-ynamide” is a complex organic compound. It contains a cyclohexyl ring, which is a six-membered ring with single bonds . The compound also has a phenyl group (a ring of 6 carbon atoms, akin to benzene), a hydroxymethyl group (a -CH2OH group), and an amide group (a carbonyl group (C=O) attached to a nitrogen atom). The exact properties and applications of this compound would depend on its specific structure and stereochemistry.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each adding or modifying a part of the molecule. For instance, the Petasis reaction, which is a reaction occurring between an aldehyde, an amine, and a boronic acid, could be used to synthesize similar compounds . Another possible method could involve the protodeboronation of pinacol boronic esters .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods like DFT (Density Functional Theory) could be used to analyze the molecular structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The amide group could participate in condensation or hydrolysis reactions. The hydroxymethyl group could be involved in reactions with electrophiles or nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, reactivity, and stability .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended for use as a drug, it would interact with biological targets in the body. If it’s intended for use in materials or industrial applications, its mechanism of action would depend on its physical and chemical properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a chemical, including physical, health, and environmental hazards .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. It could also involve the development of new methods for its synthesis, or the exploration of its use in new applications .

properties

IUPAC Name

N-[1-(hydroxymethyl)-4-phenylcyclohexyl]-N-methylbut-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-3-7-17(21)19(2)18(14-20)12-10-16(11-13-18)15-8-5-4-6-9-15/h4-6,8-9,16,20H,10-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGWOWGCVBPAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N(C)C1(CCC(CC1)C2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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